PKCθ-IN-41 -

PKCθ-IN-41

Catalog Number: EVT-1535381
CAS Number:
Molecular Formula: C17H19F3N4O2
Molecular Weight: 368.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PKCθ-IN-41 is a selective inhibitor of protein kinase Cθ (PKCθ).
Overview

PKCθ-IN-41 is a compound designed to selectively inhibit protein kinase C theta, an enzyme that plays a crucial role in various cellular processes, particularly in T cell activation and differentiation. This compound has garnered attention due to its potential therapeutic applications in treating autoimmune diseases and certain cancers. The focus on PKCθ arises from its involvement in signaling pathways that regulate immune responses, making it a promising target for drug development.

Source and Classification

PKCθ-IN-41 is classified as a small molecule inhibitor. It specifically targets the novel isoform of protein kinase C, known as PKCθ, which is part of the protein kinase C family. This family consists of several isoforms that are categorized into three groups: conventional, novel, and atypical protein kinases. PKCθ is categorized under the novel protein kinase C isoforms, which are distinguished by their unique regulatory mechanisms and activation requirements.

Synthesis Analysis

Methods and Technical Details

The synthesis of PKCθ-IN-41 involves several chemical reactions designed to create a compound that exhibits high specificity for PKCθ. While specific synthetic pathways for PKCθ-IN-41 are not detailed in the provided literature, inhibitors of protein kinases typically utilize strategies such as:

  1. Molecular Docking Studies: Computational methods are often employed to design compounds that fit into the active site of the target kinase.
  2. Chemical Modification: Starting from known kinase inhibitors, modifications are made to enhance selectivity and potency against PKCθ.
  3. High-Throughput Screening: Libraries of compounds are screened against PKCθ to identify potential inhibitors.

The technical details of these methods often involve organic synthesis techniques such as coupling reactions, purification via chromatography, and characterization using spectroscopic methods (NMR, MS).

Molecular Structure Analysis

Structure and Data

  • Amoiety for Binding: A core structure that allows for interaction with the ATP-binding site of the kinase.
  • Functional Groups: Specific groups that enhance binding affinity and selectivity towards PKCθ over other isoforms.

Data regarding the exact molecular formula or three-dimensional conformation would typically be derived from crystallographic studies or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

PKCθ-IN-41's mechanism of action involves inhibiting the phosphorylation activity of PKCθ. The chemical reactions related to this process include:

  1. Inhibition of Phosphorylation: By binding to PKCθ, PKCθ-IN-41 prevents ATP from accessing the active site, thereby inhibiting its ability to phosphorylate substrates.
  2. Competitive Inhibition: The compound likely acts as a competitive inhibitor, where it competes with ATP for binding at the active site.

The specifics of these reactions can be elucidated through kinetic studies measuring enzyme activity in the presence and absence of the inhibitor.

Mechanism of Action

Process and Data

PKCθ-IN-41 inhibits protein kinase C theta by altering its conformation and blocking its catalytic activity. The mechanism involves:

  1. Binding Affinity: The compound binds to the allosteric site or active site of PKCθ, leading to a conformational change that reduces its activity.
  2. Impact on Signaling Pathways: By inhibiting PKCθ, downstream signaling pathways such as NF-kB activation are also inhibited, which is critical in T cell activation and proliferation.

Data from studies indicate that inhibiting PKCθ can lead to reduced T cell responses, making it a potential therapeutic strategy for conditions characterized by excessive immune activation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Although specific physical properties (such as melting point or solubility) for PKCθ-IN-41 are not detailed in the literature provided, general properties expected for small molecule inhibitors include:

  • Solubility: Typically moderate solubility in organic solvents; water solubility can vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical properties would typically include pKa values if acidic or basic functional groups are present, which influence solubility and absorption characteristics.

Applications

Scientific Uses

PKCθ-IN-41 holds promise for various scientific applications:

  1. Autoimmune Disease Research: Given its role in T cell activation, this compound may be used to study autoimmune diseases where T cell responses are dysregulated.
  2. Cancer Therapy: Its potential to inhibit tumor-promoting signaling pathways makes it a candidate for cancer treatment research.
  3. Immunological Studies: Researchers may utilize this inhibitor to dissect T cell signaling pathways further and understand immune regulation mechanisms.
Molecular Characterization of PKCθ as a Therapeutic Target

Structural Domains of PKCθ: C1, C2-like, and Kinase Regions

PKCθ belongs to the novel PKC (nPKC) subfamily, characterized by its diacylglycerol (DAG) dependence and calcium independence. Its modular structure comprises distinct regulatory and catalytic domains essential for membrane translocation and kinase activation:

  • C1 Domain: Contains tandem C1A and C1B subdomains that bind DAG or phorbol esters. This domain anchors PKCθ to the plasma membrane upon TCR/CD28 engagement. Unlike conventional PKCs, PKCθ’s C1 domain lacks palmitoylation sites but associates with lipid rafts indirectly via Lck tyrosine kinase [1] [2].
  • C2-like Domain: Despite structural homology to calcium-sensitive C2 domains in conventional PKCs, PKCθ’s C2-like domain lacks critical acidic residues for calcium coordination. Instead, it facilitates phospholipid binding and protein-protein interactions. Phosphorylation at Tyr-90 within this domain by Lck kinase is critical for immunological synapse localization [2] [7].
  • Kinase Domain: The C-terminal catalytic domain (comprising ATP-binding C3 and substrate-binding C4 regions) requires phosphorylation at Thr-538 (activation loop) and Ser-695 (hydrophobic motif) for full activity. Crystal structures reveal that Thr-538 phosphorylation stabilizes the active conformation, while the unique V3 hinge region dictates isoform-specific localization [6] [9].

Table 1: Functional Domains of PKCθ

DomainKey Structural FeaturesFunctional RoleRegulatory Modifications
C1Tandem C1A-C1B; Zn²⁺-coordinatingDAG binding; Membrane recruitmentEnhanced by CD28 costimulation
C2-likeNon-calcium binding; Basic residuesPhospholipid/protein interactionsPhosphorylation at Tyr-90 by Lck
KinaseBilobal fold; ATP-binding cleftSubstrate phosphorylationAutophosphorylation at Thr-538/Ser-695
V3 HingeProline-rich motifIS localization; CD28 anchoringSumoylation; Lck interaction

Role in T-Cell Receptor (TCR) Signaling and Immunological Synapse Formation

PKCθ integrates signals from TCR and CD28 receptors to orchestrate immunological synapse (IS) dynamics and T-cell activation:

  • Translocation Mechanism: Upon TCR/CD28 engagement, PKCθ translocates to the central supramolecular activation cluster (cSMAC) of the IS. This requires the V3 domain’s proline-rich motif, which binds Lck kinase, forming a complex with CD28’s cytoplasmic tail. Disrupting this complex (e.g., via V3 mutations) abolishes PKCθ’s IS localization and downstream signaling [1] [7] [9].
  • Signaling Pathways: At the cSMAC, PKCθ phosphorylates:
  • CARMA1, triggering the CARD11-Bcl10-MALT1 complex for NF-κB activation.
  • SPAK kinase, promoting AP-1 transcriptional activity.
  • Cytoskeletal regulators (e.g., WASP), stabilizing synapse symmetry [1] [3] [10].
  • Subcellular Specificity: In effector T cells (Teffs), PKCθ enrichment at the cSMAC sustains NF-κB and IL-2 production. Conversely, in regulatory T cells (Tregs), PKCθ is sequestered at the distal pole complex, limiting immunosuppressive function [3] [10].

Table 2: PKCθ-Dependent Pathways in T-Cell Subsets

ProcessEffector T Cells (Teffs)Regulatory T Cells (Tregs)
IS LocalizationCentral SMAC (cSMAC)Distal pole complex
Key Transcription FactorsNF-κB, AP-1, NF-ATImpaired NF-κB activation
Functional OutcomeIL-2 production; ProliferationReduced suppressive capacity
PKCθ Inhibition EffectBlocks Th2/Th17 responsesEnhances suppressive function

Pathophysiological Significance in Autoimmunity and Inflammation

PKCθ’s selective role in pathogenic immune responses positions it as a precision target for autoimmune diseases:

  • Autoimmune Pathogenesis: PKCθ-deficient mice show resistance to Th2-mediated diseases (e.g., allergic asthma) and Th17-driven conditions (e.g., experimental autoimmune encephalomyelitis). Human genome-wide studies link PRKCQ polymorphisms to rheumatoid arthritis, type 1 diabetes, and celiac disease [4] [8] [9].
  • Therapeutic Selectivity: Unlike pan-PKC inhibitors, PKCθ-specific compounds spare antiviral immunity. For instance, PKCθ-knockout mice clear Listeria and lymphocytic choriomeningitis virus normally, suggesting that PKCθ inhibition may suppress autoimmunity without compromising host defense [4] [9].
  • Cancer Implications: Aberrant PKCθ expression promotes T-cell leukemia by activating Notch3 and NF-κB pathways. However, PKCθ preserves graft-versus-leukemia (GVL) effects in transplantation, highlighting context-dependent outcomes [9].

Table 3: PKCθ in Disease Models and Human Disorders

Disease ContextPKCθ-Dependent MechanismGenetic/Pharmacological Evidence
Allergic AsthmaTh2 differentiation; IL-4/IL-13 productionPKCθ-KO mice resist OVA-induced inflammation
Inflammatory Bowel DiseaseTh17 cell expansion; Colonic inflammationReduced symptoms in PKCθ-KO murine colitis
Rheumatoid ArthritisSynovial T-cell infiltration; AutoantibodiesPRKCQ SNPs in human GWAS
T-Cell LeukemiaNotch3/PKCθ/NF-κB signaling axisPKCθ overexpression in murine leukemia models

Properties

Product Name

PKCθ-IN-41

IUPAC Name

(R)-1-Methyl-9-((3-methylazetidin-3-yl)amino)-8-(trifluoromethyl)-3,5-dihydrobenzo[b]pyrazino[1,2-d][1,4]oxazin-2(1H)-one

Molecular Formula

C17H19F3N4O2

Molecular Weight

368.36

InChI

InChI=1S/C17H19F3N4O2/c1-9-15(25)22-5-10-6-26-14-3-11(17(18,19)20)12(4-13(14)24(9)10)23-16(2)7-21-8-16/h3-5,9,21,23H,6-8H2,1-2H3,(H,22,25)/t9-/m1/s1

InChI Key

PYILCGXGXZEQDK-SECBINFHSA-N

SMILES

O=C([C@H]1C)NC=C2N1C3=CC(NC4(C)CNC4)=C(C(F)(F)F)C=C3OC2

Solubility

Soluble in DMSO

Synonyms

PKCθ IN-41; PKCθ IN41; PKCθ-IN-41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.